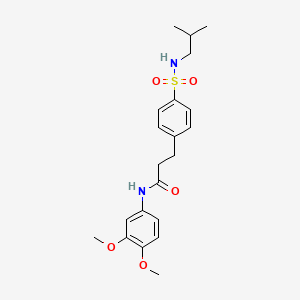
N-(3,4-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-3-(4-(N-isobutylsulfamoyl)phenyl)propanamide, commonly known as DIPPA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. DIPPA is a sulfonamide derivative that has been shown to exhibit promising pharmacological properties.
作用機序
The mechanism of action of DIPPA involves its ability to inhibit specific enzymes involved in various physiological processes. Specifically, DIPPA has been shown to inhibit the activity of carbonic anhydrase enzymes, which play a role in the regulation of pH in the body. Additionally, DIPPA has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DIPPA has been shown to have various biochemical and physiological effects. Studies have shown that DIPPA can lower blood pressure by inhibiting the activity of carbonic anhydrase enzymes. Additionally, DIPPA has been shown to have anti-inflammatory effects by inhibiting the activity of histone deacetylases. DIPPA has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using DIPPA in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of specific physiological processes. Additionally, DIPPA has been shown to have low toxicity in animal studies, making it a potentially safe candidate for use in humans. However, one limitation of using DIPPA in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for the research and development of DIPPA. One area of research is the development of DIPPA derivatives with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential anti-cancer effects of DIPPA in vivo. Finally, additional research is needed to fully understand the mechanism of action of DIPPA and its potential applications in various fields.
Conclusion:
In conclusion, DIPPA is a promising chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. The synthesis of DIPPA involves a multi-step process, and it has been shown to exhibit promising pharmacological properties. DIPPA has been the subject of numerous scientific studies, and it has been shown to have potential applications as an anti-cancer agent, anti-inflammatory agent, and neuroprotective agent. While there are limitations to using DIPPA in lab experiments, there are several potential future directions for the research and development of DIPPA.
合成法
The synthesis of DIPPA involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with nitroethane in the presence of a base to form 1-(3,4-dimethoxyphenyl)-2-nitropropene. The nitro group is then reduced to an amine using a reducing agent such as sodium borohydride. The resulting amine is then reacted with a sulfonyl chloride to form the final product, DIPPA.
科学的研究の応用
DIPPA has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research for DIPPA is its use as a potential anti-cancer agent. Studies have shown that DIPPA inhibits the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. Additionally, DIPPA has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-15(2)14-22-29(25,26)18-9-5-16(6-10-18)7-12-21(24)23-17-8-11-19(27-3)20(13-17)28-4/h5-6,8-11,13,15,22H,7,12,14H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRHVFNRNHMYER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7708224.png)
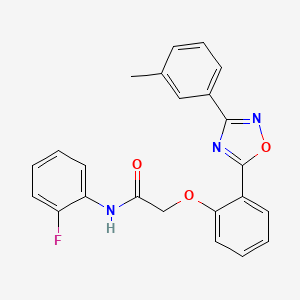
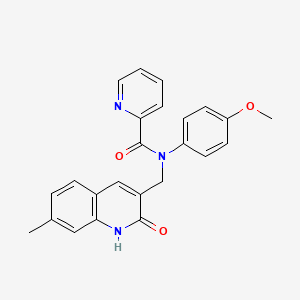
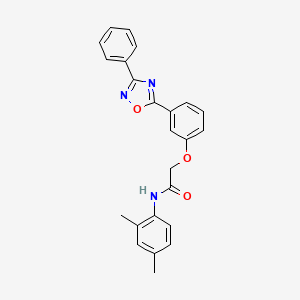
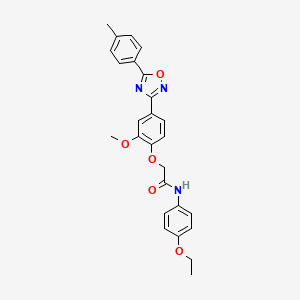

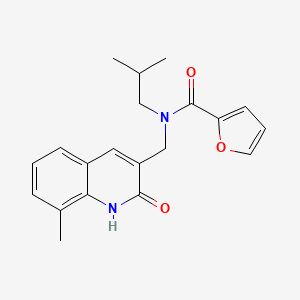
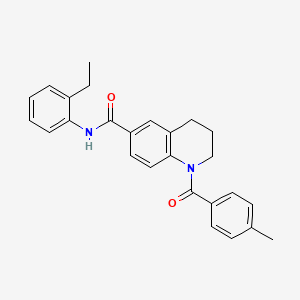
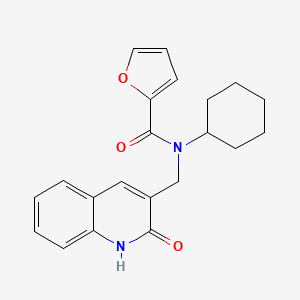

![N-(2-methoxyethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7708311.png)
![3-(2,5-dimethoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7708317.png)
